5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
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Overview
Description
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biochemical pathways, contributing to their pharmacological activities .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the isoxazole ring or ring-opened products.
Substitution: Substituted derivatives at the pyrazole or isoxazole rings.
Scientific Research Applications
5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- Isoxazole-3-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-yl-methanol
Comparison: 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXULXSUNMRZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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